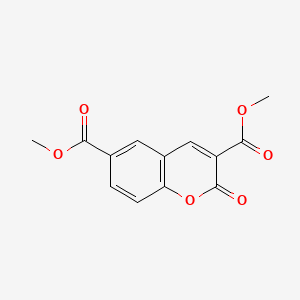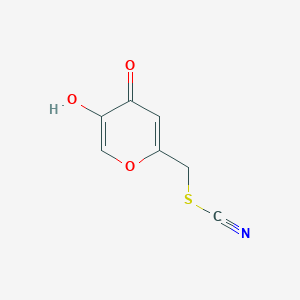
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring with a hydroxyl group and a thiocyanate group attached, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate typically involves the reaction of a suitable pyran derivative with thiocyanate reagents under controlled conditions. One common method includes the use of 5-hydroxy-4-oxo-4H-pyran-2-ylmethyl chloride as a starting material, which reacts with potassium thiocyanate in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-oxo-4H-pyran-2-ylmethyl thiocyanate.
Reduction: Formation of 5-hydroxy-4H-pyran-2-ylmethyl thiocyanate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Uniqueness
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
属性
CAS 编号 |
6323-20-2 |
|---|---|
分子式 |
C7H5NO3S |
分子量 |
183.19 g/mol |
IUPAC 名称 |
(5-hydroxy-4-oxopyran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO3S/c8-4-12-3-5-1-6(9)7(10)2-11-5/h1-2,10H,3H2 |
InChI 键 |
JRAIHVYCDWBNHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC=C(C1=O)O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



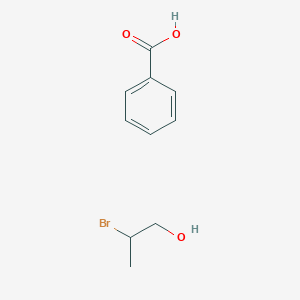
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
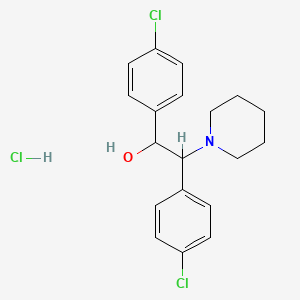

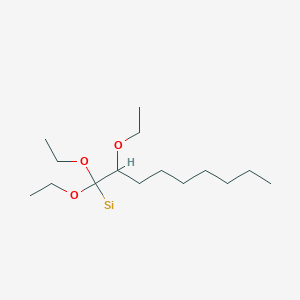

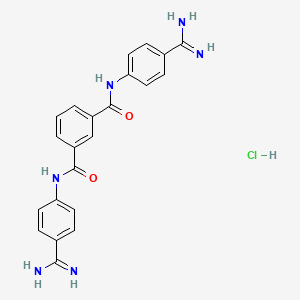
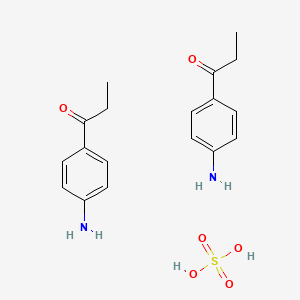
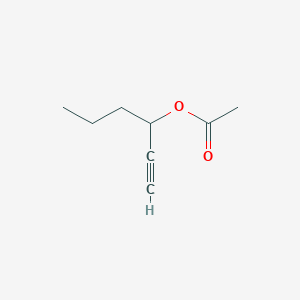
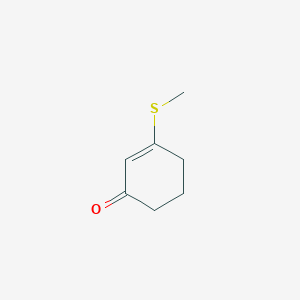
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
